molecular formula C18H18N4O2 B14153405 benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] CAS No. 73815-24-4

benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]

Cat. No.: B14153405
CAS No.: 73815-24-4
M. Wt: 322.4 g/mol
InChI Key: PTYXXASGCCFYRF-UHFFFAOYSA-N
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Description

Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] is a complex organic compound featuring a benzene ring substituted with two 3,5-dimethyl-1H-pyrazol-1-yl groups. This compound is part of the pyrazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene using a base such as potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions . This method ensures the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar alkylation reactions. The process may be optimized for higher efficiency and cost-effectiveness, incorporating green chemistry principles such as solvent-free reactions and the use of eco-friendly catalysts .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit catalytic activities. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various research fields .

Properties

CAS No.

73815-24-4

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

[2-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C18H18N4O2/c1-11-9-13(3)21(19-11)17(23)15-7-5-6-8-16(15)18(24)22-14(4)10-12(2)20-22/h5-10H,1-4H3

InChI Key

PTYXXASGCCFYRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=CC=C2C(=O)N3C(=CC(=N3)C)C)C

Origin of Product

United States

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